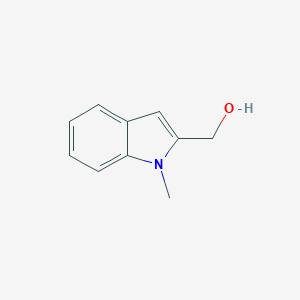

(1-methyl-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNHWHPOWRDOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304276 | |

| Record name | (1-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-22-9 | |

| Record name | 1485-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-methyl-1H-indol-2-yl)methanol synthesis from 1-methylindole

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indol-2-yl)methanol from 1-methylindole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular architectures.[1] This guide provides a comprehensive, technically-grounded overview of its synthesis, starting from the readily available precursor, 1-methylindole. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic principles, providing detailed experimental protocols, and offering insights into process optimization and control. The core of this synthesis relies on the selective C-2 functionalization of the indole nucleus, a non-trivial challenge that is overcome by a directed metalation strategy, followed by a standard reduction.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from 1-methylindole is efficiently achieved through a two-step sequence. This strategy is predicated on the initial introduction of a carbonyl group at the C-2 position, which then serves as a handle for reduction to the desired primary alcohol.

-

Step 1: Directed Formylation. The C-2 position of 1-methylindole is selectively formylated to produce the key intermediate, 1-methyl-1H-indole-2-carbaldehyde. This is accomplished via directed lithiation followed by quenching with an appropriate electrophile.

-

Step 2: Carbonyl Reduction. The aldehyde functional group of the intermediate is then reduced to a primary alcohol, yielding the target compound, this compound.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 1-methyl-1H-indole-2-carbaldehyde

The primary challenge in this synthesis is the regioselective introduction of a formyl group at the C-2 position of the 1-methylindole core. Standard electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the electron-rich C-3 position of the indole ring.[2][3][4] Therefore, a more nuanced strategy is required.

Mechanistic Rationale: Directed Ortho-Metalation

To achieve C-2 selectivity, we employ a directed ortho-metalation (DoM) approach. The nitrogen atom of the N-methyl group directs a strong organolithium base, typically n-butyllithium (n-BuLi), to selectively deprotonate the adjacent C-2 position. This generates a potent nucleophilic intermediate, 2-lithio-1-methylindole. This species is then trapped ("quenched") by an electrophile, in this case, N,N-dimethylformamide (DMF), to install the desired formyl group. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product.

Caption: Mechanism of C-2 formylation via directed ortho-metalation.

Experimental Protocol: C-2 Formylation

This protocol is a synthesized representation of established organometallic procedures for C-2 functionalization of N-substituted indoles.

Materials:

-

1-methylindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1-methylindole may be accompanied by a color change.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the solution, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-methyl-1H-indole-2-carbaldehyde as a solid.[5]

Data Summary: C-2 Formylation

| Parameter | Condition | Rationale / Comment |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the organolithium species. |

| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the C-2 position. |

| Temperature | -78 °C | Crucial for preventing side reactions and decomposition. |

| Electrophile | DMF | Efficient one-carbon electrophile for formylation. |

| Workup | Saturated NH₄Cl | Mildly acidic quench to hydrolyze the intermediate. |

| Typical Yield | 75-90% | Yield is dependent on strict anhydrous and anaerobic conditions. |

Part II: Synthesis of this compound

The second step involves the straightforward reduction of the aldehyde intermediate to the target primary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with a variety of reducing agents.

Mechanistic Rationale: Hydride Reduction

The most common and practical reagents for this reduction are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6]

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is safe to handle and typically used in protic solvents like methanol or ethanol.[7] It readily reduces aldehydes and ketones. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent than NaBH₄.[8][9] It will reduce aldehydes, ketones, esters, and even carboxylic acids.[6][10] Reactions with LiAlH₄ must be conducted in anhydrous aprotic solvents (like THF or diethyl ether) and require a careful aqueous workup procedure due to its violent reaction with water.[8]

For this specific transformation, NaBH₄ is the preferred reagent due to its sufficient reactivity for reducing aldehydes, enhanced safety profile, and simpler experimental procedure.

Caption: General mechanism for the reduction of the aldehyde with sodium borohydride.

Experimental Protocol: Aldehyde Reduction

This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.

Materials:

-

1-methyl-1H-indole-2-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, monitoring for any gas evolution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure.

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

-

Washing & Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic layer to yield the crude product. Further purification can be achieved by recrystallization or silica gel chromatography if necessary to afford this compound as a white solid.[11]

Data Summary: Aldehyde Reduction

| Parameter | NaBH₄ Method | LiAlH₄ Method (Alternative) |

| Solvent | Methanol / Ethanol | Anhydrous THF / Diethyl Ether |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Stoichiometry | 1.5 - 2.0 eq | 1.5 eq |

| Workup | Water quench | Sequential addition of H₂O, NaOH(aq), H₂O (Fieser workup) |

| Safety | Relatively safe, handle with care. | Highly reactive with water, pyrophoric. Strict anhydrous conditions required. |

| Typical Yield | >95% | >95% |

Conclusion

The synthesis of this compound from 1-methylindole is a prime example of modern synthetic strategy, combining a regioselective C-H activation/functionalization step with a classic, high-yielding reduction. By leveraging directed ortho-metalation, the inherent electronic preference of the indole ring for C-3 substitution is elegantly bypassed. The subsequent reduction is robust and efficient, with sodium borohydride offering a practical and safe method for researchers. This two-step sequence provides a reliable and scalable route to a versatile intermediate essential for the advancement of medicinal chemistry and drug discovery programs.

References

-

Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Clementi, S., & Marino, G. (1972). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

-

Wang, L., et al. (2017). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 22(10), 1647. [Link]

-

ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

- Patil, S. A., & Patil, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3619-3631.

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

-

Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 4, 632. [Link]

-

Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 196, 709-713. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Southampton. Retrieved January 4, 2026, from [Link]

-

Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]

-

Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Bastianelli, C., et al. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1276. [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2023). Organic Syntheses, 100, 1-17. [Link]

-

Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]

- Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(6), 114-123.

-

Balasubramanian, C., & Perumal, P. T. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). [Link]

-

The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. (1950). Journal of the Chemical Society, 204-207. [Link]

-

Norris, J. (2018, February 16). Lithium aluminum hydride reduction [Video]. YouTube. [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

2-methylindole. (1955). Organic Syntheses, 3, 643. [Link]

-

Gribble, G. W., et al. (1984). On the reaction of indole with sodium borohydkide in trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 1, 1347-1351. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Journal of the American Chemical Society, 95(8), 2718-2719. [Link]

-

Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). University of Pittsburgh. Retrieved January 4, 2026, from [Link]

-

Synthesis of 6-formyl-1-methylindole. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

(1H-indol-2-yl)methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Chiurchiù, E., et al. (2019). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkivoc, 2019(4), 69-79. [Link]

-

Charton, J., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12509–12517. [Link]

-

Ielo, L., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(23), 7114. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1988). Organic Syntheses, 6, 604. [Link]

-

Preparation of 2-methylindole. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Kumar, A., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1541–1548. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). University of Sheffield. Retrieved January 4, 2026, from [Link]

Sources

- 1. (1-METHYL-1H-INDOL-2-YL)-METHANOL | 1485-22-9 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. CAS 27421-51-8: 1-methyl-1H-indole-2-carbaldehyde [cymitquimica.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of (1-methyl-1H-indol-2-yl)methanol

Foreword for the Advanced Researcher

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. This guide focuses on a specific, yet foundational, derivative: (1-methyl-1H-indol-2-yl)methanol. Understanding the physicochemical landscape of such a building block is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems and for rationally designing more complex, potent, and bioavailable therapeutics.

This document eschews a rigid, templated format. Instead, it is structured to provide a holistic and practical understanding of the molecule's core properties. We will move from foundational data to the causality behind experimental design, providing not just the "what" but the critical "why" that drives successful research and development. This guide is intended for the discerning scientist who requires both validated data and the strategic insights to apply it effectively.

Molecular Profile and Core Physicochemical Data

This compound is a derivative of indole featuring a methyl group at the N1 position and a hydroxymethyl substituent at the C2 position. The N-methylation prevents the formation of N-H hydrogen bonds, which significantly alters its solubility and metabolic profile compared to its unmethylated counterpart, (1H-indol-2-yl)methanol. The C2-hydroxymethyl group introduces a primary alcohol, a key site for hydrogen bonding and potential metabolic transformations.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for this compound, providing a quantitative snapshot of its molecular characteristics.

| Property | Value | Source & Comments |

| Molecular Formula | C₁₀H₁₁NO | PubChem CID: 295652[1] |

| Molecular Weight | 161.20 g/mol | PubChem CID: 295652[1] |

| Melting Point (°C) | Data not available | The unmethylated analog, (1H-indol-2-yl)methanol, has a reported melting point of 71-72 °C. N-methylation may alter the crystal lattice and thus the melting point. |

| XLogP3 (Predicted) | 1.6 | PubChem CID: 295652[1]. Indicates moderate lipophilicity. |

| Aqueous Solubility | Data not available | The molecule possesses both a lipophilic indole core and a hydrophilic alcohol group. Qualitative solubility is expected in polar organic solvents and limited solubility in water. An experimental protocol for determination is provided in Section 3.2. |

| pKa (Predicted) | ~16-18 (hydroxyl proton) | Standard range for a primary alcohol. This group is a very weak acid and will be fully protonated and neutral at physiological pH. The N1-methyl group means there is no acidic indole proton. |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[1] |

| Hydrogen Bond Acceptor Count | 2 | From the hydroxyl oxygen and the indole nitrogen (lone pair).[1] |

| Rotatable Bond Count | 1 | Indicates limited conformational flexibility.[1] |

| Topological Polar Surface Area (TPSA) | 25.2 Ų | PubChem CID: 295652[1]. Suggests good potential for membrane permeability. |

Critical Physicochemical Parameters in Drug Discovery Context

The data presented above are not isolated numbers; they are predictors of a molecule's behavior. Here, we delve into the causality and implications of the most critical parameters.

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes.[2] The predicted octanol-water partition coefficient (XLogP3) of 1.6 for this compound places it in a favorable region for many drug discovery applications—neither excessively hydrophilic nor overly lipophilic.[1]

-

Expertise & Causality : A logP in the range of 1-3 is often considered a sweet spot. Below this range, compounds may struggle to cross the lipid bilayers of cell membranes, leading to poor absorption. Above this range, compounds can exhibit poor aqueous solubility, high plasma protein binding (reducing the free fraction available to act on the target), and increased susceptibility to metabolic clearance by cytochrome P450 enzymes. The value of 1.6 suggests a balanced profile, making this scaffold a promising starting point for further derivatization.

Aqueous Solubility: The Prerequisite for Bioavailability

-

Expertise & Causality : The N-methylation, compared to the parent (1H-indol-2-yl)methanol, removes a hydrogen bond donor (the N-H proton), which can decrease aqueous solubility by disrupting the crystal lattice less effectively with water molecules. However, it also removes a potential site of aggregation, which can sometimes improve solubility. The ultimate value must be determined experimentally, as crystal packing forces are difficult to predict. An experimental protocol is detailed in Section 3.2.

Ionization State (pKa): The Determinant of In Vivo Behavior

The acid dissociation constant (pKa) dictates the charge state of a molecule at a given pH. This is critical as the charge state profoundly impacts solubility, membrane permeability (as charged species generally do not cross membranes), and binding to the target protein.

-

Expertise & Causality : this compound possesses only one weakly acidic functional group: the primary alcohol. With an estimated pKa of ~16-18, this group will remain in its neutral, protonated form (-CH₂OH) under all relevant physiological and formulation conditions (pH 1-8). The nitrogen atom of the indole ring is part of an aromatic system and, being methylated, is non-basic and non-acidic. Therefore, for all practical purposes, this molecule should be considered a neutral compound across the physiological pH range. This simplifies ADME modeling but also means its solubility cannot be readily modulated by pH adjustments in formulations.

Self-Validating Experimental Protocols

The following protocols are described to be self-validating systems. They include steps for calibration, controls, and mass balance, ensuring the trustworthiness of the generated data.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

This protocol is aligned with the OECD Guideline 107 and is considered the "gold standard" for logP determination.[4][5]

-

Causality : The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes. The method's trustworthiness comes from direct measurement and the ability to perform a mass balance calculation to ensure the compound has not degraded or adsorbed to the glassware.

Step-by-Step Methodology:

-

Preparation of Phases :

-

Saturate high-purity n-octanol with water by shaking them together in a large vessel for 24 hours at the experimental temperature (e.g., 25 °C) and allowing the layers to separate.

-

Similarly, saturate HPLC-grade water with n-octanol. This pre-saturation is critical to prevent volume changes of the phases during the experiment.

-

-

Stock Solution Preparation : Prepare a stock solution of this compound in n-octanol at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

-

Partitioning :

-

In triplicate, add a precise volume of the stock solution to a centifuge tube.

-

Add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. A common starting ratio is 2:1 octanol:water.

-

Gently shake or rotate the tubes at a constant temperature for a period sufficient to reach equilibrium (e.g., 24 hours). Causality: Vigorous shaking must be avoided as it can create micro-emulsions that are difficult to separate and lead to artificially high concentrations in the aqueous phase.

-

-

Phase Separation : Centrifuge the tubes at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification :

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

-

Calculation :

-

The partition coefficient, P, is the ratio of the concentration in n-octanol (C_oct) to the concentration in water (C_aq).

-

P = C_oct / C_aq

-

logP = log10(P)

-

-

Validation : Calculate the initial mass of the compound and compare it to the sum of the mass in the octanol phase and the mass in the aqueous phase. The recovery should be within 90-110% to ensure the validity of the experiment.

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Application Context

A common and efficient route to synthesize this compound involves the reduction of the corresponding carboxylic acid or its ester.

-

N-Methylation : Starting from ethyl 1H-indole-2-carboxylate, N-methylation can be achieved using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate. [6]2. Hydrolysis (if starting from ester) : The resulting ethyl 1-methyl-1H-indole-2-carboxylate is then hydrolyzed to 1-methyl-1H-indole-2-carboxylic acid using a base like sodium hydroxide. [7]3. Reduction : The carboxylic acid is then reduced to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically employed for this transformation.

This molecule serves as a valuable synthon. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution, oxidized to an aldehyde for further elaboration, or used in esterification and etherification reactions, making it a versatile starting point for building more complex indole-based drug candidates. [8]

Conclusion

This compound presents a balanced physicochemical profile, characterized by moderate lipophilicity and a neutral charge across the physiological pH range. While its aqueous solubility is expected to be limited, its properties make it an attractive scaffold for medicinal chemistry programs. The experimental protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data, which is the essential foundation for any successful drug discovery endeavor. By understanding and accurately measuring these core properties, scientists can make more informed decisions, accelerating the journey from a simple building block to a life-changing therapeutic.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(2), 99-113.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (2006). Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

- Zhang, H., & Ekins, S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-37.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295652, this compound. Retrieved from [Link]

- PubMed. (1991). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.

- RJPBCS. (2019).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

- RSC Publishing. (2014). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Phys. Chem. Chem. Phys., 16, 1854-1861.

-

Chemical Synthesis Database. (n.d.). 2,3-dihydro-1H-indol-2-yl-phenylmethanol. Retrieved from [Link]

- International Journal of ChemTech Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. 10(15), 35-42.

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO | CID 295652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. evotec.com [evotec.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. prepchem.com [prepchem.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. (1-METHYL-1H-INDOL-2-YL)-METHANOL | 1485-22-9 [chemicalbook.com]

(1-methyl-1H-indol-2-yl)methanol CAS number 1485-22-9

An In-Depth Technical Guide to (1-methyl-1H-indol-2-yl)methanol (CAS: 1485-22-9)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, CAS number 1485-22-9, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, purification strategies, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A significant application, its role as a precursor in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ) for treating type 2 diabetes, is also discussed.[3]

Core Physicochemical & Safety Profile

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of sound experimental design. This compound is a solid at room temperature.[4] Its molecular structure, featuring a methylated indole core with a primary alcohol at the 2-position, dictates its reactivity and handling protocols.

Chemical Properties

The key physicochemical descriptors for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1485-22-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁NO | [4][5] |

| Molecular Weight | 161.20 g/mol | [4][5] |

| IUPAC Name | (1-methylindol-2-yl)methanol | [5] |

| Physical State | Solid | [4] |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1CO | [5] |

Safety & Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[4] Proper personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.[4][6] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[6][7]

| Hazard Information | Handling & Storage Recommendations |

| GHS Hazard Statements | H301: Toxic if swallowed. H318: Causes serious eye damage.[4] |

| Incompatible Materials | Strong oxidizing agents.[4][6] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[4] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in tightly sealed containers.[6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6] |

| First Aid (Ingestion) | If swallowed, seek immediate medical assistance.[6] |

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This transformation is a cornerstone reaction in organic chemistry, converting a carbonyl group into a primary alcohol.

Synthetic Rationale and Reagent Selection

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride reagents. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), and ease of handling.[8] NaBH₄ selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides.[8] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. While LiAlH₄ is also effective, it is far more reactive and requires anhydrous conditions and more stringent handling procedures.[9]

Detailed Experimental Protocol: Reduction of 1-methyl-1H-indole-2-carbaldehyde

This protocol is adapted from general procedures for the reduction of indole aldehydes.[9][10]

Materials:

-

1-methyl-1H-indole-2-carbaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Causality Note: The acidic NH₄Cl protonates and neutralizes the borate species and any remaining hydride, safely terminating the reaction.

-

Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[9]

Protocol: Flash Chromatography

-

Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent like hexane or petroleum ether.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient, typically starting with a low polarity mixture and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 5:1 petroleum ether/EtOAc).[9]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.

Analytical Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | ~7.6-7.1 ppm: Multiplets corresponding to the 4 aromatic protons on the benzene ring. ~6.4 ppm: Singlet for the C3-H proton. ~4.8 ppm: Singlet for the two -CH₂OH protons. ~3.7 ppm: Singlet for the three N-CH₃ protons. ~2.0 ppm: Broad singlet for the -OH proton (may be exchangeable with D₂O). |

| ¹³C NMR | ~137-110 ppm: Signals for the 8 aromatic carbons of the indole ring. ~101 ppm: Signal for the C3 carbon. ~58 ppm: Signal for the -CH₂OH carbon. ~31 ppm: Signal for the N-CH₃ carbon. |

| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z = 162.09. |

| Infrared (IR) | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and characteristic C-H and aromatic C=C stretching frequencies. |

Reactivity and Application in Drug Discovery

The primary alcohol functional group makes this compound a versatile intermediate. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

Its most notable application is as a key reagent in the synthesis of partial agonists for PPARα and PPARγ, which are targeted in the treatment of type 2 diabetes.[3] The indole moiety serves as a critical scaffold that can be further functionalized to achieve desired binding affinities and pharmacological profiles.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis via the reduction of the corresponding aldehyde is a robust and scalable process. The established protocols for its synthesis, purification, and characterization, combined with its demonstrated utility in constructing complex molecules for drug discovery, particularly for metabolic diseases, underscore its importance to the scientific community. Adherence to proper safety protocols is essential when handling this compound.

References

-

An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. Synlett, Thieme,

-

(1-Methyl-1H-indol-2-yl)-methanol Safety Data Sheet. AK Scientific, Inc.,

-

(1-METHYL-1H-INDOL-2-YL)-METHANOL Chemical Properties, Uses, Production. ChemicalBook,

-

On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate,

-

Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review,

-

Process of preparing purified aqueous indole solution. Google Patents,

-

SAFETY DATA SHEET - 1-Methyl-1H-indole. Thermo Fisher Scientific,

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI,

-

This compound PubChem CID 295652. PubChem, National Center for Biotechnology Information,

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI,

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium Archive,

-

Synthesis of Indole-2-Carboxylic Acid Esters. Scilit,

-

SAFETY DATA SHEET - 1-Methylindole. Actylis Lab Solutions,

-

Safety Data Sheet - Methanol. SPS | Solvents & Petroleum Service, Inc.,

-

(1-METHYL-1H-INDOL-2-YL)-METHANOL - Safety Data Sheet. ChemicalBook,

-

(1-Methyl-1H-indol-2-yl)-methanol Product Page. Sigma-Aldrich,

-

(1-METHYL-1H-INDOL-2-YL)-METHANOL CAS#: 1485-22-9. ChemicalBook,

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - PDF). Semantic Scholar,

-

(1H-indol-2-yl)methanol PubChem CID 98783. PubChem, National Center for Biotechnology Information,

-

Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society,

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PDF). ResearchGate,

-

Synthetic method of indole-2-carboxylic acid. Google Patents,

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI,

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry,

-

Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed,

-

Biomedical Importance of Indoles. PMC, National Center for Biotechnology Information,

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI,

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (1-METHYL-1H-INDOL-2-YL)-METHANOL | 1485-22-9 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C10H11NO | CID 295652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. actylislab.com [actylislab.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (1-methyl-1H-indol-2-yl)methanol: Elucidating Molecular Structure and Properties

Introduction

(1-methyl-1H-indol-2-yl)methanol, a derivative of the ubiquitous indole scaffold, represents a key building block in synthetic organic chemistry and drug discovery. The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a methyl group at the N-1 position and a hydroxymethyl group at the C-2 position significantly alters the electronic and steric properties of the indole core, influencing its reactivity and potential biological interactions. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of more complex derivatives.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the raw data but also a detailed interpretation of the spectral features. Furthermore, it includes field-proven experimental protocols for data acquisition, ensuring the reproducibility and integrity of the analytical workflow.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound and the numbering convention used for assigning spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and the number of attached protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring, the electronegativity of the nitrogen and oxygen atoms, and the presence of the methyl substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | H-4 |

| ~7.25 | d | 1H | H-7 |

| ~7.15 | t | 1H | H-6 |

| ~7.05 | t | 1H | H-5 |

| ~6.30 | s | 1H | H-3 |

| ~4.75 | s | 2H | -CH₂OH |

| ~3.70 | s | 3H | N-CH₃ |

| ~2.0 (variable) | br s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring of the indole nucleus appear in the aromatic region (δ 7.0-7.6 ppm). The specific chemical shifts and coupling patterns are characteristic of a 1,2-disubstituted benzene ring. H-4 and H-7 are typically doublets due to coupling with their respective ortho neighbors, while H-5 and H-6 appear as triplets (or more complex multiplets due to overlapping signals).

-

Indole C-3 Proton (H-3): The proton at the C-3 position of the indole ring appears as a singlet around δ 6.30 ppm. Its relatively upfield shift compared to the benzene ring protons is characteristic of its position on the electron-rich pyrrole ring. The singlet multiplicity indicates no adjacent proton neighbors.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group at the C-2 position give rise to a singlet at approximately δ 4.75 ppm. The singlet nature arises from the absence of coupling with the hydroxyl proton, which is often due to rapid exchange with the solvent or a lack of through-bond coupling.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen appear as a sharp singlet around δ 3.70 ppm. This downfield shift is a result of the deshielding effect of the adjacent nitrogen atom.

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet at a variable chemical shift (around δ 2.0 ppm), the position of which is highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | C-2 |

| ~137.5 | C-7a |

| ~128.0 | C-3a |

| ~122.0 | C-6 |

| ~120.5 | C-4 |

| ~120.0 | C-5 |

| ~109.5 | C-7 |

| ~102.0 | C-3 |

| ~58.0 | -CH₂OH |

| ~31.0 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Indole Ring Carbons: The eight carbon atoms of the indole ring resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons (C-2, C-3a, and C-7a) are typically identified by their lack of signal in a DEPT-135 experiment. C-2 is the most downfield of the pyrrole ring carbons due to its attachment to the nitrogen and the hydroxymethyl group. C-3 is significantly more shielded.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group appears at approximately δ 58.0 ppm, a typical value for a carbon attached to an oxygen atom.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group resonates at around δ 31.0 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the general steps for acquiring high-quality NMR spectra of this compound.

Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic - CH₃, CH₂) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1330 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is a strong, broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of medium intensity bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups are observed between 2950 and 2850 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring give rise to characteristic absorptions around 1600 and 1470 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.

-

C-H Bends: A strong band around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of an ortho-disubstituted benzene ring, providing further confirmation of the substitution pattern on the indole's benzene ring.

Experimental Protocol for FT-IR Data Acquisition

The following protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure and stability.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M - CH₂OH]⁺ |

| 115 | Medium | [M - CH₂OH - CH₃]⁺ |

| 103 | Medium | Further fragmentation |

| 77 | Medium | Phenyl cation fragment |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 161 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound (C₁₀H₁₁NO).

-

Major Fragmentation Pathways: A prominent fragmentation pathway involves the loss of the hydroxymethyl group (-CH₂OH, mass 31), resulting in a strong peak at m/z 130. This fragment corresponds to the stable 1-methyl-1H-indole cation. Subsequent loss of the methyl group (-CH₃, mass 15) from this fragment can lead to the peak at m/z 115. Further fragmentation of the indole ring system can produce smaller fragments, such as the phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

Protocol: Mass Spectrometry (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. The final solution may also contain a small amount of an acid (e.g., formic acid) to promote protonation and the formation of [M+H]⁺ ions.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks and the known structure of the molecule.

-

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound, a molecule of significant interest in synthetic and medicinal chemistry. The comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with detailed experimental protocols, serves as a valuable resource for researchers in the field. The presented data and interpretations provide a solid foundation for the unambiguous identification of this compound, the assessment of its purity, and the strategic design of novel indole-based molecules for various applications, including drug development. The self-validating nature of the combined spectroscopic data ensures a high degree of confidence in the structural assignment and provides a benchmark for future studies involving this important chemical entity.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2013).

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of (1-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-indol-2-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry, notably as a reagent in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are therapeutic targets in the management of type 2 diabetes.[1] This guide provides a detailed examination of the synthesis, molecular geometry, and inferred crystal structure of this compound. In the absence of a publicly available single-crystal X-ray structure for the title compound, this paper leverages crystallographic data from closely related indole derivatives to predict its structural characteristics. A comprehensive analysis of expected bond lengths, bond angles, and intermolecular interactions is presented to offer valuable insights for researchers in drug design and materials science.

Introduction

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. The substitution pattern on the indole ring system can significantly influence the molecule's biological activity, solubility, and metabolic stability. This compound, a derivative of indole, is of particular interest due to its role in the synthesis of targeted therapeutics.[1]

This technical guide aims to provide a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure remains to be published, a robust understanding of its molecular geometry can be achieved through a combination of synthetic knowledge and comparative analysis with structurally analogous compounds.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be inferred from established methods for the N-methylation and reduction of indole-2-carboxylic acid derivatives. A plausible synthetic route is outlined below, based on the synthesis of related compounds.

Synthetic Workflow

A likely synthetic pathway to this compound involves a two-step process starting from commercially available 1H-indole-2-carboxylic acid. The first step is the N-methylation of the indole nitrogen, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not detailed in the available literature, a representative procedure for the synthesis of the precursor, (1H-indol-2-yl)methanol, is well-documented and can be adapted.

Step 1: Synthesis of (1H-indol-2-yl)methanol

-

In a two-necked flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1H-indole-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF.

-

Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford (1H-indol-2-yl)methanol as a solid.

Step 2: N-methylation

The N-methylation of (1H-indol-2-yl)methanol can be achieved using a suitable methylating agent, such as methyl iodide (MeI), in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

Molecular Geometry and Predicted Crystal Structure

In the absence of a determined crystal structure for this compound, its molecular geometry and potential crystal packing can be inferred from the analysis of closely related indole derivatives whose crystal structures have been elucidated.

The Indole Core

The indole ring system is an aromatic, bicyclic heterocycle consisting of a fused benzene and pyrrole ring. The indole core is expected to be essentially planar, a characteristic observed in numerous crystal structures of indole derivatives.

Comparative Crystal Structure Analysis

The crystal structure of methyl 1H-indole-2-carboxylate provides valuable insights into the likely geometry of the indole core in the title compound. In this structure, the indole ring is planar, and the molecule exhibits a herringbone packing motif.

| Compound | Crystal System | Space Group | Key Features |

| Methyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | Planar indole ring; hydrogen-bonded dimers forming centrosymmetric ring motifs.[3] |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | - | - | Essentially planar indole ring system; molecules linked by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions.[4][5] |

Predicted Molecular Geometry of this compound

Based on the analysis of related structures, the following geometric parameters are predicted for this compound:

-

Indole Ring: The bicyclic indole core will be nearly planar.

-

Methanol Group: The C-O bond of the methanol substituent will lie in or close to the plane of the indole ring to maximize conjugation. The C-C-O bond angle is expected to be in the range of 109-112°.

-

N-Methyl Group: The methyl group on the indole nitrogen will likely be positioned to minimize steric hindrance with the adjacent substituent at the C7 position of the benzene ring.

Caption: Predicted molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group in this compound introduces the possibility of strong intermolecular hydrogen bonding. It is highly probable that in the solid state, molecules will be linked by O-H···N or O-H···O hydrogen bonds, forming chains or more complex networks. The aromatic indole rings are also likely to participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these hydrogen bonds and π-π stacking will dictate the overall crystal packing.

Potential Applications in Drug Discovery

The structural features of this compound make it a versatile building block in drug discovery. Its use as a reagent in the synthesis of PPARα and PPARγ partial agonists highlights its importance in developing treatments for metabolic diseases like type 2 diabetes.[1] The N-methyl group can enhance metabolic stability and modulate the lipophilicity of the final drug molecule, while the methanol group provides a handle for further chemical modifications.

Conclusion

While the definitive crystal structure of this compound is yet to be reported, a detailed understanding of its molecular geometry and potential solid-state packing can be derived from established synthetic routes and comparative analysis of structurally related indole derivatives. The molecule is predicted to have a planar indole core with the N-methyl and C2-methanol substituents influencing its intermolecular interactions. The presence of a hydroxyl group strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing, complemented by π-π stacking of the aromatic rings. This in-depth analysis provides a valuable framework for researchers working with this important synthetic intermediate in the development of novel therapeutics.

References

-

(1H-indol-2-yl)methanol | C9H9NO | CID 98783. PubChem. [Link]

-

Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. ResearchGate. [Link]

-

This compound | C10H11NO | CID 295652. PubChem. [Link]

-

Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]

-

Crystal structure of N-(1 H-indol-2-yl-methyl-idene)-4-meth-oxy-aniline. PubMed. [Link]

Sources

- 1. (1-METHYL-1H-INDOL-2-YL)-METHANOL | 1485-22-9 [chemicalbook.com]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N-(1 H-indol-2-yl-methyl-idene)-4-meth-oxy-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of (1-methyl-1H-indol-2-yl)methanol

Introduction: Rationale and Strategic Imperative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of drugs across a wide therapeutic spectrum, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5] The compound of interest, (1-methyl-1H-indol-2-yl)methanol, is a specific derivative within this esteemed chemical class. The methylation at the N1 position and the methanol group at the C2 position present a unique substitution pattern that warrants a thorough investigation of its biological potential.

This guide eschews a one-size-fits-all template, instead adopting a logical, tiered screening cascade designed to efficiently characterize the bioactivity of this compound. Our approach begins with a cost-effective computational assessment to predict its fundamental drug-like properties, followed by foundational in vitro safety profiling. Only then do we proceed to targeted, hypothesis-driven assays to probe for specific pharmacological activities. This strategy ensures that resources are allocated judiciously, prioritizing compounds with the most promising safety and pharmacokinetic profiles for more intensive investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the preliminary evaluation of this novel indole derivative.

Phase 1: In Silico Profiling – A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a computational evaluation is an indispensable first step.[6][7] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides critical early insights into the potential viability of a compound as a drug candidate.[8] These models use the chemical structure of this compound to calculate physicochemical properties and predict its behavior in a biological system.

The primary objective here is to flag any potential liabilities early. For instance, poor predicted intestinal absorption or a high likelihood of cardiotoxicity could deprioritize the compound.[9] We will utilize established platforms like SwissADME and pkCSM to generate a preliminary ADMET profile.[10]

Key In Silico Parameters and Their Significance

| Parameter Category | Specific Metric | Desired Outcome/Significance |

| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol ; influences solubility and permeability. |

| LogP (Lipophilicity) | 1-3; balanced lipophilicity is crucial for membrane passage without compromising solubility. | |

| Topological Polar Surface Area (TPSA) | < 140 Ų; predicts cell permeability and blood-brain barrier penetration.[10] | |

| Pharmacokinetics | Human Intestinal Absorption | > 80%; predicts how well the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3; indicates potential for CNS activity. | |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. Non-inhibitor is preferred. | |

| Drug-Likeness | Lipinski's Rule of Five | Assesses if the compound has properties that would make it a likely orally active drug. |

| Toxicity Prediction | AMES Toxicity | Negative; predicts mutagenic potential. |

| hERG Inhibition | Negative; predicts potential for cardiotoxicity. | |

| Hepatotoxicity | Negative; predicts potential for liver damage. |

This initial computational screen acts as a filter, providing a data-driven rationale for proceeding with in vitro testing. A favorable in silico profile enhances the trustworthiness of the subsequent experimental investment.

Phase 2: Foundational In Vitro Cytotoxicity Assessment

The evaluation of a novel chemical entity's cytotoxic potential is a critical step in drug discovery.[7][11] This phase determines the concentration range at which this compound exerts toxic effects on living cells, establishing a therapeutic window for subsequent, more specific assays.[12] We employ a panel of both cancerous and non-cancerous human cell lines to assess for both general toxicity and potential cancer-specific effects.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. Its principle lies in the metabolic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[14]

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a normal human cell line (e.g., MRC-5 - lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.[14]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[11]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[14]

Data Presentation: IC50 Values

The results are summarized by the IC50 value, which is crucial for comparing potency.[11]

| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Human Lung Carcinoma | 25.4 | 0.8 |

| MCF-7 | Human Breast Adenocarcinoma | 32.1 | 1.1 |

| MRC-5 | Normal Human Lung Fibroblast | > 100 | 2.5 |

A selective anticancer effect is indicated if the IC50 value against cancer cells is significantly lower than against normal cells.[13]

Phase 3: Targeted Biological Activity Screening

Based on the well-documented pharmacological profile of indole derivatives, we will conduct a preliminary screen for three key activities: antimicrobial, anti-inflammatory, and specific anticancer mechanisms.[1][4][15]

A. Antimicrobial Activity Screening

Infectious diseases remain a global health challenge, necessitating the discovery of novel antimicrobial compounds.[16] We will assess the activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and a representative yeast strain. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

-